molecular formula C17H18N2O4 B565816 HPOB CAS No. 1429651-50-2

HPOB

カタログ番号: B565816
CAS番号: 1429651-50-2
分子量: 314.3
InChIキー: RFAZNTABYJYOAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドは、ヒストン脱アセチル化酵素6を選択的に阻害することで効果を発揮します。この阻害は、ヒストン脱アセチル化酵素6の基質であるアセチル化α-チューブリンとアセチル化ペルオキシレドキシンが蓄積することにつながります。 この化合物は、DNA損傷の蓄積を増加させ、形質転換細胞のアポトーシスを促進することで、DNA損傷抗癌剤の効果を高めます .

類似の化合物との比較

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドは、ヒストン脱アセチル化酵素6に対する高い選択性と、正常な細胞に影響を与えることなくDNA損傷剤の効果を高める能力により、ユニークです。類似の化合物には以下が含まれます。

これらの化合物は、同様の作用機序を共有しますが、選択性、効力、および研究における特定の用途が異なります .

生化学分析

Biochemical Properties

This compound has been found to effectively inhibit the α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in B16-F10 murine melanoma cells without accompanying cytotoxicity . It interacts with the enzyme tyrosinase, a key enzyme in melanin synthesis .

Cellular Effects

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide has shown to influence cell function by inhibiting melanin synthesis in melanoma cells . This could potentially impact cell signaling pathways and cellular metabolism related to melanin production .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the catalytic activity of tyrosinase, an enzyme crucial for melanin synthesis . This inhibition is not due to a reduction in the expression of tyrosinase, but rather a direct inhibition of its catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide on melanin synthesis were observed over time in laboratory settings

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been detailed in the available literature, the compound has been tested in murine melanoma cells

Metabolic Pathways

Its interaction with tyrosinase suggests it may be involved in the metabolic pathways of melanin synthesis .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in areas of the cell where melanin synthesis occurs .

準備方法

合成経路と反応条件

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドの合成は、市販の前駆体から始めて、複数のステップを伴います。主なステップには以下が含まれます。

    ベンゼンアセトアミドコアの形成: 最初のステップは、酸性条件下でのベンゼン酢酸とアニリン誘導体の反応によるベンゼンアセトアミドコアの形成です。

    ヒドロキシエチル化: 次のステップは、エチレンオキシドまたは同様の試薬を用いたアミド窒素のヒドロキシエチル化です。

工業生産方法

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 通常、再結晶またはクロマトグラフィー技術を用いて精製されます .

化学反応の分析

反応の種類

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

4-[(ヒドロキシアミノ)カルボニル]-N-(2-ヒドロキシエチル)-N-フェニル-ベンゼンアセトアミドには、いくつかの科学研究への応用があります。

科学的研究の応用

Anti-Cancer Mechanisms

HPOB has been investigated for its anti-proliferative effects on multiple myeloma (MM) cells and other cancer types. Research indicates that this compound induces apoptosis in MM cells through mechanisms involving cell cycle arrest at the G1 phase and transcriptional activation of p21, a cyclin-dependent kinase inhibitor .

Key Findings:

  • Cell Viability: this compound treatment significantly decreased the viability of RPMI-8226 and U266 MM cell lines in a dose-dependent manner.
  • Cell Cycle Arrest: Flow cytometry revealed that this compound caused a notable accumulation of cells in the G1 phase, indicating a block in cell cycle progression .
  • Overcoming Drug Resistance: this compound has shown potential to overcome bortezomib resistance in MM cells, enhancing the effectiveness of existing treatments when used in combination with lower doses of bortezomib .
Study Cancer Type Mechanism Outcome
Li et al. (2018)Multiple MyelomaInduction of apoptosis via G1 arrestDecreased cell viability
ApexBT (2017)Prostate CancerEnhanced apoptosis with anticancer drugsImproved efficacy of treatments

Synergistic Effects with Other Treatments

Recent studies have highlighted the potential for this compound to be used alongside other therapeutic agents to enhance anti-cancer effects. For instance, combining this compound with DNA methyltransferase inhibitors showed promising results in improving outcomes for acute myeloid leukemia (AML) treatments .

Neuroprotective Applications

This compound's role as a neuroprotective agent has also been explored, particularly regarding its ability to mitigate corticosterone-induced neuronal injury. The inhibition of HDAC6 by this compound has been linked to reduced apoptosis in neuronal cells under stress conditions .

Key Findings:

  • Neuroprotection: this compound demonstrated significant protective effects against glucocorticoid-induced apoptosis.
  • Mechanism: The neuroprotective effects are attributed to the modulation of HDAC6 activity, which is crucial for neuronal survival during stress .
Study Application Mechanism Outcome
Study on Corticosterone Injury (2019)NeuroprotectionInhibition of HDAC6Reduced neuronal apoptosis

Implications for Future Research

The findings surrounding this compound underscore its potential as a versatile therapeutic agent across various domains:

  • Continued exploration into its mechanisms could reveal novel pathways for cancer treatment.
  • Investigating its neuroprotective properties may lead to new strategies for managing neurodegenerative diseases.

類似化合物との比較

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide is unique due to its high selectivity for histone deacetylase 6 and its ability to enhance the effectiveness of DNA-damaging agents without affecting normal cells. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research .

生物活性

HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and cancer progression. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound selectively inhibits HDAC6, which is known for its role in deacetylating non-histone proteins involved in cellular signaling and stress responses. By inhibiting HDAC6, this compound alters the acetylation status of various proteins, leading to significant biological effects:

  • Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in multiple myeloma (MM) cells. Treatment with this compound at concentrations of 40 μM for 48 hours resulted in a marked increase in the percentage of cells in the G1 phase compared to control groups . This arrest is linked to the upregulation of p21, a cyclin-dependent kinase inhibitor.
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells through non-classical pathways. Specifically, it enhances the expression of p21 at both mRNA and protein levels without activating traditional apoptotic markers such as Caspase3 or PARP1 . This suggests that this compound may trigger apoptosis through alternative signaling pathways.

Effects on Cancer Cells

This compound's biological activity has been extensively studied in various cancer types, particularly multiple myeloma and acute myeloid leukemia (AML):

  • Multiple Myeloma : In a study examining its effects on MM cell lines (RPMI-8226 and U266), this compound demonstrated a dose-dependent inhibition of cell viability. The compound not only arrested the cell cycle but also induced significant apoptosis without affecting normal cells .
  • Acute Myeloid Leukemia : Recent findings indicate that this compound also exhibits selective inhibition of AML cells. This reinforces its potential as a targeted therapy for hematological malignancies .

Synergistic Effects with Other Therapies

This compound has been shown to enhance the effectiveness of DNA-damaging anticancer drugs. In transformed cells, it improves the cytotoxicity of these agents while sparing normal cells from similar effects . This characteristic highlights this compound's potential utility in combination therapies aimed at maximizing cancer treatment efficacy while minimizing side effects.

Data Table: Summary of Biological Effects of this compound

Biological Activity Effect Mechanism
Cell Cycle ArrestInduces G1 phase arrestUpregulation of p21
Apoptosis InductionPromotes apoptosis in cancer cellsNon-caspase-dependent pathways
Selective CytotoxicityInhibits cancer cell viabilityHDAC6 inhibition
Enhancement of Drug EfficacyIncreases effectiveness of DNA-damaging drugsSynergistic action with anticancer agents

Case Studies and Research Findings

A comprehensive analysis conducted by Li et al. highlighted this compound's potential as a therapeutic agent against multiple myeloma. The study provided evidence that this compound not only inhibits cell proliferation but also alters the expression profiles associated with apoptosis and cell cycle regulation . Additionally, research by other scholars has confirmed that HDAC inhibitors like this compound can be pivotal in developing novel cancer therapies due to their ability to modify epigenetic landscapes within tumor cells .

特性

IUPAC Name

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZNTABYJYOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPOB
Reactant of Route 2
HPOB
Reactant of Route 3
Reactant of Route 3
HPOB
Reactant of Route 4
HPOB
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
HPOB
Reactant of Route 6
Reactant of Route 6
HPOB
Customer
Q & A

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: this compound's HDAC6 inhibition has been shown to:

  • Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.
  • Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.
  • Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.
  • Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:

  • Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.
  • AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.
  • B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.
  • Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.
  • Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.

A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving this compound is available within the provided research.

ANone: Given its diverse effects, this compound holds promise for various applications, including:

  • Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.
  • Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。